

"Disperse Brown 1" molecular weight and formula

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Compound of Interest

Compound Name: Disperse brown 1

Cat. No.: B082449

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An In-Depth Technical Guide to **Disperse Brown 1**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Disperse Brown 1** (C.I. 11152), with a focus on its molecular characteristics and synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical data.

Molecular and Chemical Properties

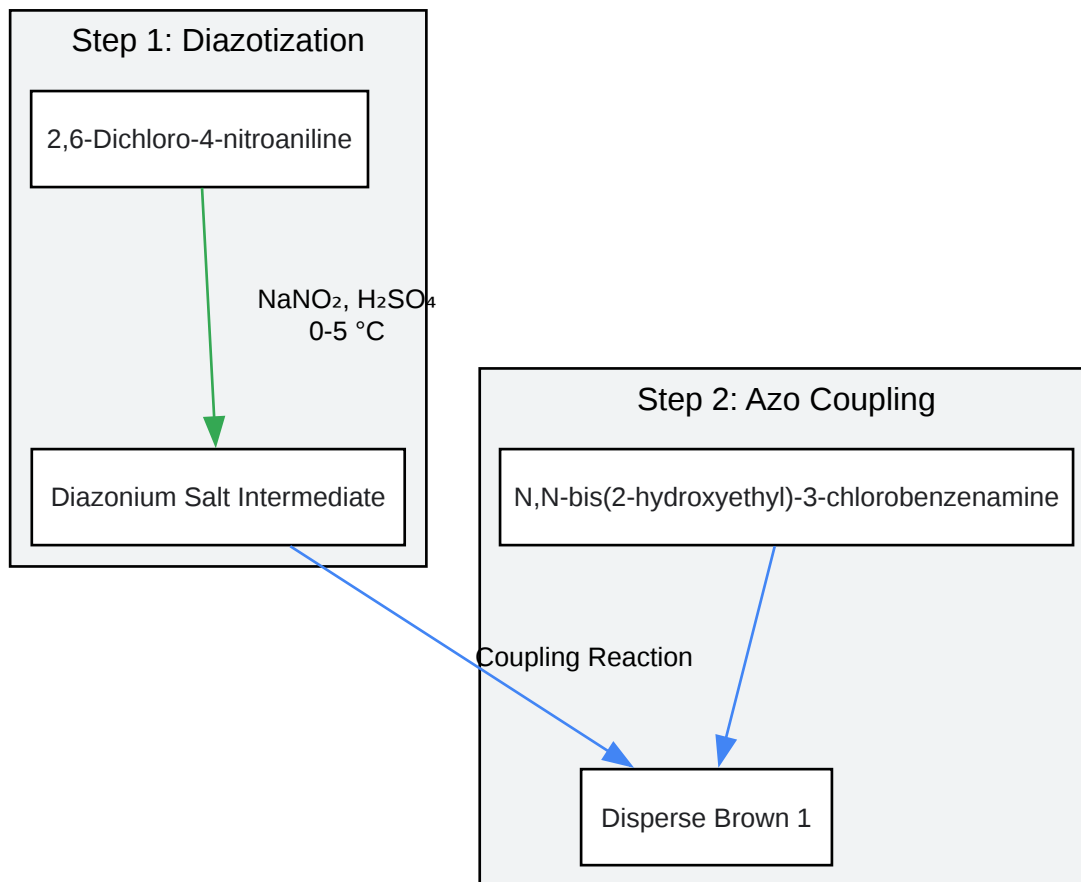
Disperse Brown 1 is a monoazo dye characterized by its brown coloration and application in dyeing synthetic fibers. Its chemical structure and properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₅ Cl ₃ N ₄ O ₄	[1][2]
Molecular Weight	433.67 g/mol	[1]
IUPAC Name	2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol	[2]
CAS Number	23355-64-8	[2]
Synonyms	C.I. Disperse Brown 1, C.I. 11152, 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol	[1][2]
Physical Appearance	Deep dark brown powder	[1]
Solubility	Low solubility in water	

Synthesis of Disperse Brown 1

The synthesis of **Disperse Brown 1** is a two-step process characteristic of azo dye production: diazotization followed by an azo coupling reaction.[1] The overall synthetic pathway is illustrated in the diagram below.

Synthesis of Disperse Brown 1



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Caption: Two-step synthesis of **Disperse Brown 1** via diazotization and azo coupling.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of the precursor materials and the final **Disperse Brown 1** dye. These protocols are based on established methods for analogous chemical transformations.

Synthesis of N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine (Coupling Component)

This procedure involves the reaction of 3-chloroaniline with ethylene oxide.

Materials:

- 3-chloroaniline
- Ethylene oxide
- Glacial acetic acid (catalytic amount)

Procedure:

- In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath.
- Charge the flask with 1.0 mole of 3-chloroaniline and a catalytic amount of glacial acetic acid (e.g., 0.1 mole).
- Cool the mixture to 0-5 °C with constant stirring.
- Slowly add 2.2 moles of liquefied ethylene oxide dropwise from the dropping funnel, ensuring the reaction temperature is maintained below 10 °C.^[3]
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.^[3]
- Cool the reaction mixture in an ice bath and neutralize by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
- Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 100 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.

Synthesis of Disperse Brown 1

This procedure involves the diazotization of 2,6-dichloro-4-nitroaniline and its subsequent coupling with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.

Part A: Diazotization of 2,6-dichloro-4-nitroaniline

Materials:

- 2,6-dichloro-4-nitroaniline
- Concentrated sulfuric acid
- Sodium nitrite
- Glacial acetic acid

Procedure:

- In a beaker, dissolve 10.0 g of 2,6-dichloro-4-nitroaniline in 10 mL of cold concentrated sulfuric acid.
- Dilute the solution with 100 mL of glacial acetic acid. The starting material will form a suspension.
- Prepare nitrosylsulfuric acid by carefully dissolving 3.7 g of sodium nitrite in 26 mL of concentrated sulfuric acid at 0 °C, then heating to 70 °C, and finally cooling back to 0 °C.[4]
- Add the suspension of 2,6-dichloro-4-nitroaniline to the cold nitrosylsulfuric acid, maintaining the temperature between 5-10 °C during the addition to form the diazonium salt solution.[4]

Part B: Azo Coupling

Materials:

- Diazonium salt solution from Part A
- N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine
- Ice

Procedure:

- In a separate beaker, dissolve an equimolar amount of N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in a suitable solvent, such as glacial acetic acid.
- Cool the coupling component solution in an ice bath.
- Slowly add the cold diazonium salt solution from Part A to the solution of the coupling component with vigorous stirring.
- Maintain a low temperature (0-5 °C) throughout the addition to ensure efficient coupling.
- Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
- The precipitated **Disperse Brown 1** dye is then collected by filtration.
- Wash the product thoroughly with cold water until the filtrate is neutral.
- Dry the final product in an oven at a controlled temperature (e.g., 60-80 °C).

Applications

Disperse Brown 1 is primarily used in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acrylics.^[1] It is also found in some hair dye formulations. Due to its potential as a skin sensitizer, its use in consumer products is a subject of regulatory consideration.

Safety Information

Disperse Brown 1 may cause skin irritation and allergic reactions in sensitive individuals. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed safety and handling information, refer to the material safety data sheet (MSDS).

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